![molecular formula C7H6ClN3O B1523759 7-オキソ-4H,7H-ピラゾロ[1,5-a]ピリミジン-5-イルメチルクロリド CAS No. 1258651-02-3](/img/structure/B1523759.png)
7-オキソ-4H,7H-ピラゾロ[1,5-a]ピリミジン-5-イルメチルクロリド
説明
5-(chloromethyl)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one is a useful research compound. Its molecular formula is C7H6ClN3O and its molecular weight is 183.59 g/mol. The purity is usually 95%.
The exact mass of the compound 5-(chloromethyl)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-(chloromethyl)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(chloromethyl)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
材料科学
文献に記載されているように、ピラゾロ[1,5-a]ピリミジン誘導体は顕著な光物理学的特性を示します 。この化合物は、材料科学研究で利用できる可能性があります。有機発光ダイオード(OLED)の開発や、光起電セルにおける成分としての光学特性と潜在的な用途について研究される可能性があります。
抗腫瘍活性
この化合物の構造は、がん研究における潜在的な有用性を示唆しています。 ラロトレクチニブの誘導体は、同様の構造モチーフを共有し、合成され、抗腫瘍活性について試験されています 。この化合物は、新規抗腫瘍剤の合成の出発点となり、さまざまながん細胞株に対して評価することができます。
イオンチャネルモジュレーション
クロロメチル基を持つ化合物は、BKCaチャネルを活性化することが示されています 。これは、7-オキソ-4H,7H-ピラゾロ[1,5-a]ピリミジン-5-イルメチルクロリドがイオンチャネルに対する影響について研究できることを示唆しています。イオンチャネルは、筋肉収縮、神経発火、ホルモン分泌などの生理学的プロセスにおいて重要な役割を果たしています。
作用機序
Target of Action
The primary target of the compound 5-(chloromethyl)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one is the KCNQ2/KCNQ3 K+ channels . These channels play a crucial role in maintaining the resting membrane potential and controlling the excitability of neurons .
Mode of Action
5-(chloromethyl)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one acts as a selective activator of KCNQ2/KCNQ3 K+ channels . It stimulates the Ca2±activated K+ current (IK(Ca)) in pituitary GH3 lactotrophs . The compound also interacts directly with the large-conductance Ca2±activated K+ (BKCa) channels, increasing the amplitude of IK(Ca) in GH3 cells .
Biochemical Pathways
The activation of KCNQ2/KCNQ3 K+ channels by 5-(chloromethyl)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one affects the potassium ion transport across the cell membrane . This action can influence various biochemical pathways, particularly those involving neuronal excitability .
Result of Action
The activation of KCNQ2/KCNQ3 K+ channels by 5-(chloromethyl)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one leads to an increase in potassium ion transport across the cell membrane . This action can result in the hyperpolarization of the cell membrane , reducing neuronal excitability .
生化学分析
Biochemical Properties
5-(chloromethyl)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one plays a significant role in various biochemical reactions. It has been identified as an activator of large-conductance calcium-activated potassium channels (BKCa channels) in pituitary GH3 lactotrophs . This compound interacts with the BKCa channels by binding to the intracellular leaflet of the detached patches, stimulating the channels without altering their single-channel conductance . Additionally, 5-(chloromethyl)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one has been shown to interact with other ion channels, such as KCNQ2/KCNQ3 potassium channels, further highlighting its role in modulating ion channel activity .
Cellular Effects
The effects of 5-(chloromethyl)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one on cellular processes are profound. In pituitary GH3 lactotrophs, this compound increases the amplitude of calcium-activated potassium currents, which can influence cell signaling pathways and cellular metabolism . By modulating ion channel activity, 5-(chloromethyl)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one can affect various cellular functions, including membrane potential regulation, neurotransmitter release, and muscle contraction . These effects underscore the compound’s potential as a therapeutic agent for conditions involving dysregulated ion channel activity.
Molecular Mechanism
At the molecular level, 5-(chloromethyl)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one exerts its effects through direct interactions with ion channels. The compound binds to the BKCa channels, decreasing the slow component of the mean closed time and shifting the steady-state activation curve to a less positive voltage . This interaction enhances the channel’s activity, leading to increased potassium ion flow across the cell membrane . Additionally, 5-(chloromethyl)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one has been shown to activate KCNQ2/KCNQ3 potassium channels, further contributing to its modulatory effects on cellular ion homeostasis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(chloromethyl)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 5-(chloromethyl)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one maintains its activity over extended periods, with minimal degradation observed . This stability is essential for its potential therapeutic applications, as it ensures consistent and reliable effects in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 5-(chloromethyl)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one vary with different dosages in animal models. At lower doses, the compound effectively modulates ion channel activity without causing adverse effects . At higher doses, potential toxic effects may arise, necessitating careful dosage optimization for therapeutic use . Studies have shown that the compound’s efficacy and safety profile are dose-dependent, with a clear threshold for its beneficial effects .
Metabolic Pathways
5-(chloromethyl)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and metabolism. The compound’s metabolic flux and metabolite levels are critical factors determining its overall efficacy and safety . Understanding these metabolic pathways is essential for optimizing the compound’s therapeutic potential and minimizing any adverse effects .
Transport and Distribution
Within cells and tissues, 5-(chloromethyl)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall activity and function . The compound’s distribution within different cellular compartments is crucial for its therapeutic efficacy, as it determines the extent of its interaction with target biomolecules .
Subcellular Localization
The subcellular localization of 5-(chloromethyl)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that 5-(chloromethyl)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one exerts its effects precisely where needed, enhancing its therapeutic potential .
特性
IUPAC Name |
5-(chloromethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3O/c8-4-5-3-7(12)11-6(10-5)1-2-9-11/h1-3,9H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJTAVFSWJIJWLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNN2C1=NC(=CC2=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401214886 | |
| Record name | Pyrazolo[1,5-a]pyrimidin-7(4H)-one, 5-(chloromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401214886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258651-02-3 | |
| Record name | Pyrazolo[1,5-a]pyrimidin-7(4H)-one, 5-(chloromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401214886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(chloromethyl)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



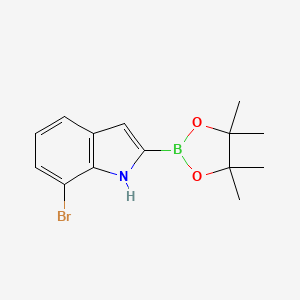
![5-Bromo-6-methoxy-1H-benzo[d]imidazole](/img/structure/B1523680.png)
![5-Bromo-6-fluoro-1H-benzo[d]imidazole](/img/structure/B1523681.png)
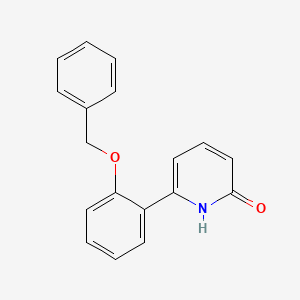
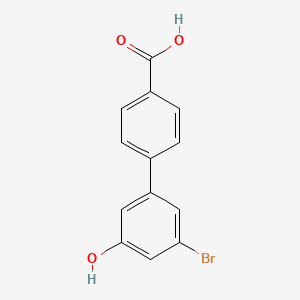
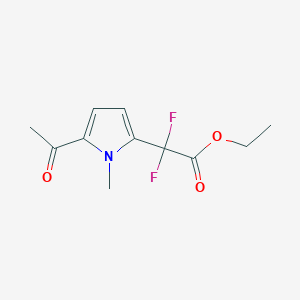


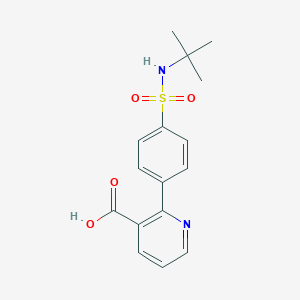

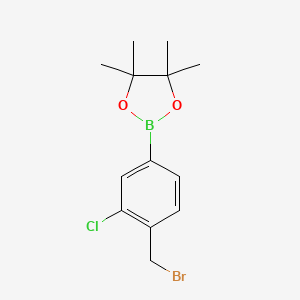

![6-(Benzo[b]thiophen-2-yl)pyridin-2-ol](/img/structure/B1523698.png)
